molecular formula C15H20BrNO2 B2366889 (S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate CAS No. 2061996-90-3

(S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate

Cat. No.: B2366889
CAS No.: 2061996-90-3
M. Wt: 326.234
InChI Key: JNCUUJFKWXBYTB-ZDUSSCGKSA-N
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Description

(S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H20BrNO2 and a molecular weight of 326.23 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperature and pressure settings.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

(S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific bromine substitution on the phenyl ring. This substitution can significantly influence the compound’s reactivity, biological activity, and overall properties, making it unique for certain applications.

Properties

IUPAC Name

tert-butyl (2S)-2-(3-bromophenyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-9-5-8-13(17)11-6-4-7-12(16)10-11/h4,6-7,10,13H,5,8-9H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCUUJFKWXBYTB-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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